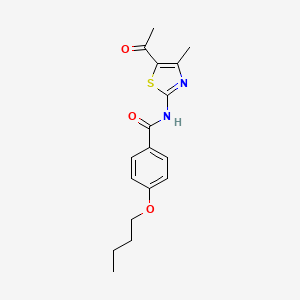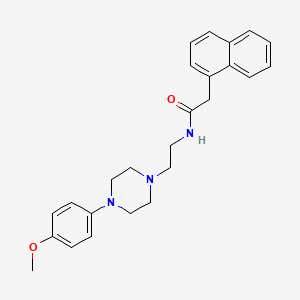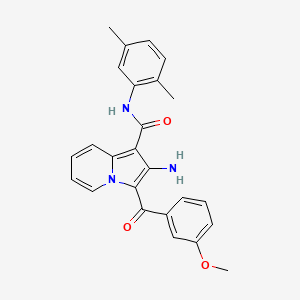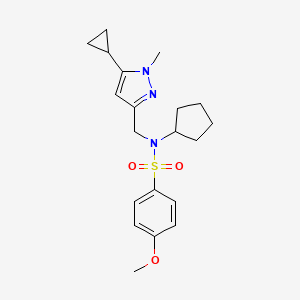
N-(5-acetyl-4-methylthiazol-2-yl)-4-butoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(5-acetyl-4-methylthiazol-2-yl)arylamide” derivatives are drug-like molecules with a well-developed structure-activity relationship . They have been synthesized and tested for various biological activities including antioxidant, antibacterial, antifungal, and α-glucosidase activities .
Synthesis Analysis
The synthesis of these derivatives has been reported in the literature . The products were obtained in good to excellent yield . All the synthesized compounds were further subjected to chemical characterization (NMR, FTIR, and elemental analysis) .
Molecular Structure Analysis
The molecular structure of these derivatives has been analyzed using various techniques such as NMR and FTIR .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these derivatives have been described in the literature . The products were obtained in good to excellent yield .
Physical And Chemical Properties Analysis
The physical and chemical properties of these derivatives have been analyzed using various techniques such as NMR and FTIR .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
N-(5-acetyl-4-methylthiazol-2-yl)-4-butoxybenzamide and its derivatives have been studied for their potential antimicrobial properties. Research indicates that compounds structurally similar to this chemical show promise in combating bacterial and fungal infections. For instance, derivatives like N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides have been synthesized and tested for their inhibitory effects against Gram-positive and Gram-negative bacteria as well as various strains of fungi (Desai, Rajpara, & Joshi, 2013). Another study explored fluorobenzamides containing thiazole and thiazolidine, synthesized via microwave methods, and found certain compounds, specifically 6g and 6j, to be effective at MIC 12.5 µg/mL against bacterial strains and compound 6e effective at MIC 25 µg/mL against fungal strains (Desai, Rajpara, & Joshi, 2013).
Hypoglycemic and Hypolipidemic Activity
Some compounds related to N-(5-acetyl-4-methylthiazol-2-yl)-4-butoxybenzamide have been investigated for their potential hypoglycemic and hypolipidemic effects. A study on novel thiazolidinedione ring-containing molecules indicated significant reduction in blood glucose, cholesterol, and triglyceride levels in high-fat diet-fed Sprague–Dawley rats after 14 days of treatment, suggesting potential applications in managing conditions like type-2 diabetes (Mehendale-Munj, Ghosh, & Ramaa, 2011).
Metal Ion Detection and Discrimination
Research into N-(methylthiazol-2-yl)nitrobenzamide positional isomers has revealed their potential applications in detecting and discriminating metal ions. These compounds have shown selective fluorescence emissions changes upon interaction with specific metal ions like Cu2+, Fe2+, or Fe3+, making them potentially useful in analytical chemistry applications for metal ion detection and distinction (Phukan, Goswami, & Baruah, 2015).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-butoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-4-5-10-22-14-8-6-13(7-9-14)16(21)19-17-18-11(2)15(23-17)12(3)20/h6-9H,4-5,10H2,1-3H3,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVVVBRIVURBVIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-butoxybenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl N-methyl-N-[2-[(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)amino]ethyl]carbamate](/img/structure/B2635045.png)


![5-bromo-N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2635049.png)



![6-(dimethylamino)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)pyridazine-3-carboxamide](/img/structure/B2635056.png)




